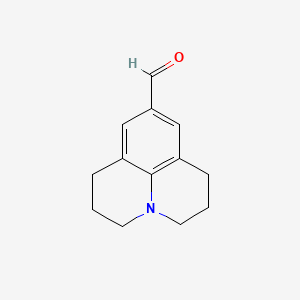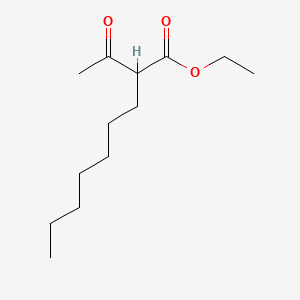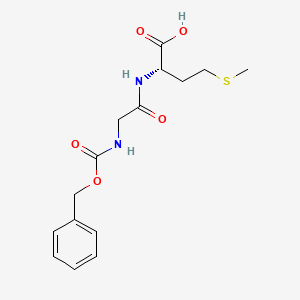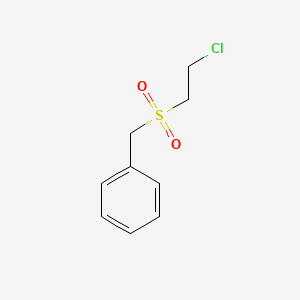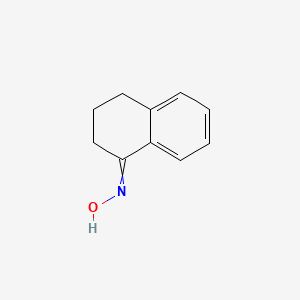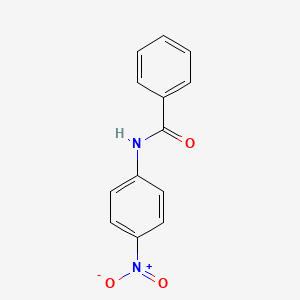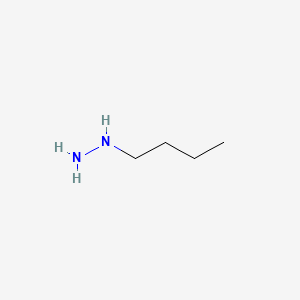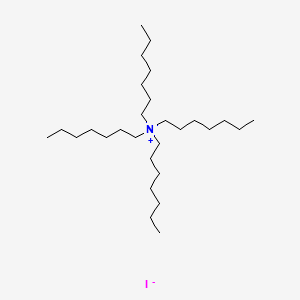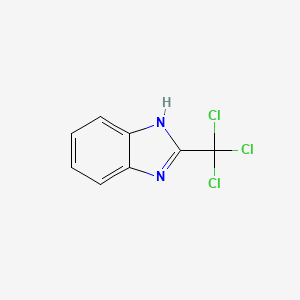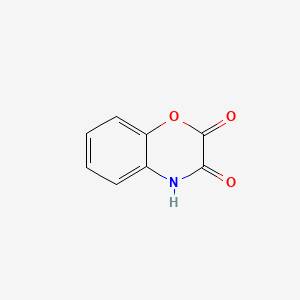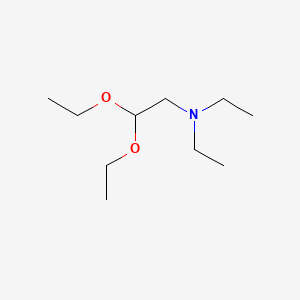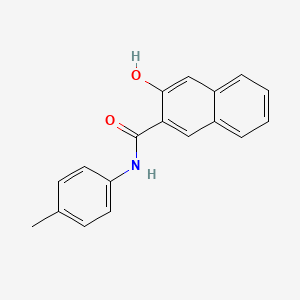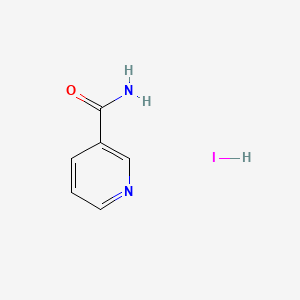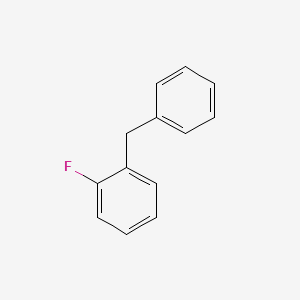
2-Fluorodiphenylmethane
Übersicht
Beschreibung
2-Fluorodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₁F. It consists of two phenyl groups attached to a central carbon atom, with one of the phenyl groups substituted with a fluorine atom . This compound appears as a colorless solid with no distinct odor .
Vorbereitungsmethoden
2-Fluorodiphenylmethane can be synthesized through various methods. One common laboratory method involves the reaction of benzene emulsifier with hydrofluoric acid . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify and isolate the compound .
Analyse Chemischer Reaktionen
2-Fluorodiphenylmethane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of this compound can yield different products, such as hydrocarbons, depending on the reducing agent and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Fluorodiphenylmethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules, which are important in understanding biological processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluorodiphenylmethane in organic synthesis involves its incorporation into target molecules, facilitating the formation of new chemical bonds. In pharmaceuticals, the fluorine atom can influence the compound’s interaction with biological targets, affecting its activity and stability .
Vergleich Mit ähnlichen Verbindungen
2-Fluorodiphenylmethane can be compared with other similar compounds, such as:
Diphenylmethane: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
2-Chlorodiphenylmethane: Substituted with chlorine instead of fluorine, leading to variations in reactivity and applications.
2-Bromodiphenylmethane: Contains a bromine atom, which affects its chemical behavior compared to the fluorinated version.
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-benzyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVDXKZLGXVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191380 | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3794-15-8 | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3794-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3794-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2-fluorodiphenylmethane was one of the components identified in Myrrh extracts exhibiting antimicrobial effects. Is there any information available regarding the potential mechanism of action of this compound against microbes like Candida albicans and Staphylococcus aureus?
A: Unfortunately, the research paper [] focuses primarily on the inhibitory effects of Myrrh extracts and doesn't delve into the specific mechanisms of action of its individual components, including this compound. Further research is needed to understand how this compound interacts with microbial cells, its potential targets, and the downstream effects leading to growth inhibition or cell death in Candida albicans and Staphylococcus aureus.
Q2: Could you provide some basic structural information about this compound?
A: While the research paper [] doesn't explicitly provide the molecular formula or weight of this compound, based on its name, we can deduce the following:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


